![molecular formula C5H8N4O2S B1526801 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 1304471-02-0](/img/structure/B1526801.png)

2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Übersicht

Beschreibung

“2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid” is an organic compound. It is a white crystalline solid with high solubility in water . This compound is often used as a precursor to pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity .

Synthesis Analysis

A common method for synthesizing “2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid” involves reacting 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, then heating to produce related triazole derivatives, and finally obtaining the final product through acid hydrolysis . Another synthetic strategy involves the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .Molecular Structure Analysis

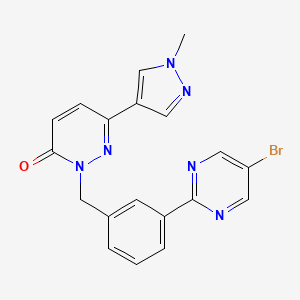

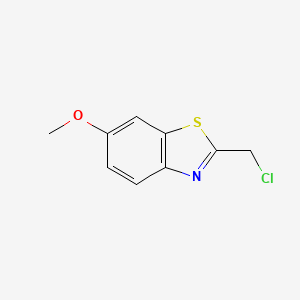

The molecular structure of “2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid” includes a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms . The presence of an aryl/heteroaryl substituent at the C-5 position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .Chemical Reactions Analysis

The reaction between triazole and arylidene malononitriles in DMF affords Schiff base compounds . Also, the reaction of triazoles with acetophenone derivatives has been successfully synthesized .Physical And Chemical Properties Analysis

This compound is a white crystalline solid with a high solubility in water . Its molecular formula is C4H6N4O2, and it has a molecular weight of 142.12 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

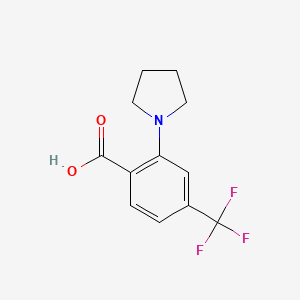

2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid and its derivatives have been a subject of interest in scientific research due to their potential applications in various fields. Studies have focused on the design, synthesis, and characterization of compounds incorporating this structure. For instance, the synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains involved the condensation of 1-amino-2-pyrid-3-yl-5-(2-benzoylethylthio)-s-triazole with 1-amino-3-mercapto-5-[(un)substituted phenyl]-s-triazoles, followed by substitution with chloroacetic acid to afford bis-s-triazole sulfanylacetic acid mono-Schiff bases. These were further condensed to produce asymmetric bis(s-triazole Schiff base) sulfanylacetic acids. The synthesized compounds underwent structural characterization and in vitro evaluation for antitumor activity against various cell lines (Hu, Hou, Xie, & Huang, 2008).

Structural and Stability Analysis

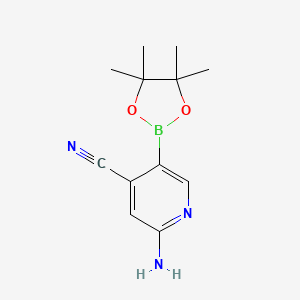

The structural properties and stability of novel organic-inorganic hybrid materials incorporating 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid were investigated using techniques such as XRD, NMR, FT-IR, and DFT. The studies revealed the protonation of the first nitrogen atom of the triazole ring, and Hirshfeld surface analysis identified numerous intermolecular interactions. The DFT-based comprehensive analysis of possible conformers supported the higher thermodynamic stability of the 1-protonated triazole cation. These insights contribute to understanding the chemical behavior and potential applications of such hybrid materials (Fizer et al., 2021).

Pharmacological Properties

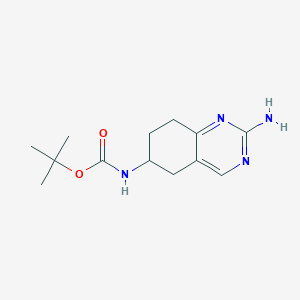

Research has also been directed towards understanding the pharmacological properties of compounds derived from 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid. The synthesis of certain derivatives and their pharmacological evaluation, particularly focusing on their anti-inflammatory and analgesic activities, has been a significant area of study. For example, a series of Schiff and Mannich bases derivatives were synthesized and evaluated for their pharmacological properties. The study found that certain compounds demonstrated anti-inflammatory and analgesic activities comparable to standard drugs, indicating the potential therapeutic applications of these derivatives (Gowda, Khader, Kalluraya, Shree, & Shabaraya, 2011).

Safety And Hazards

Zukünftige Richtungen

Compounds containing the 1,2,4-triazole ring have proven significant antibacterial activity . This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Eigenschaften

IUPAC Name |

2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2S/c1-9-4(6)7-8-5(9)12-2-3(10)11/h2H2,1H3,(H2,6,7)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJMUERGRCRMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)